REACTION_CXSMILES
|
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([Cl:9])[CH:3]=1.[C:10](Cl)(Cl)=[S:11]>O1CCCC1.C(=O)([O-])O.[Na+]>[Br:1][C:2]1[CH:8]=[CH:7][C:5]([N:6]=[C:10]=[S:11])=[C:4]([Cl:9])[CH:3]=1 |f:3.4|
|
Name
|
|
Quantity
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30 g
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Type
|
reactant
|
Smiles
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BrC1=CC(=C(N)C=C1)Cl
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
150 mL
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Type
|
solvent
|
Smiles
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C(O)([O-])=O.[Na+]
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Name
|
|
Quantity
|
13.3 mL
|
Type
|
reactant
|
Smiles
|
C(=S)(Cl)Cl
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 1 hr
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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The mixture was extracted with ethyl acetate (×3)
|
Type
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WASH
|
Details
|
The combined organic layer was washed with brine (×1)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
WASH
|
Details
|
The residue was washed with cold-n-hexane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)N=C=S)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.103 mol | |
AMOUNT: MASS | 25.51 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |